molecular formula C18H24Cl2N2O4 B2592381 Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate CAS No. 478261-93-7

Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate

Cat. No.: B2592381
CAS No.: 478261-93-7
M. Wt: 403.3
InChI Key: ATHOJQCRZUMZDV-UHFFFAOYSA-N
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Description

Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate is a symmetrically substituted aromatic ester featuring two 3-chloro-2,2-dimethylpropanoyl amide groups at the 3- and 5-positions of the benzene ring. This compound’s structural complexity arises from the combination of sterically hindered chloroalkylamide substituents and a central methyl carboxylate group.

Properties

IUPAC Name

methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O4/c1-17(2,9-19)15(24)21-12-6-11(14(23)26-5)7-13(8-12)22-16(25)18(3,4)10-20/h6-8H,9-10H2,1-5H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHOJQCRZUMZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC(=CC(=C1)C(=O)OC)NC(=O)C(C)(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate typically involves the reaction of 3,5-diaminobenzoic acid with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate involves its interaction with specific molecular targets. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorine atoms may participate in halogen bonding, further affecting the compound’s interactions with its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional group motifs with several classes of molecules:

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : Both compounds feature branched alkylamide substituents. However, the target lacks the hydroxyl group present in ’s compound, which is critical for forming N,O-bidentate directing groups in metal-catalyzed reactions. The chloro and dimethyl groups in the target may enhance steric hindrance and electron-withdrawing effects compared to the methyl and hydroxyl groups in .
  • Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates () : These heterocyclic esters differ in their core structure (imidazole vs. benzene) but share ester functionalities. The target’s aromatic core may offer greater thermal stability but reduced reactivity in cyclization reactions compared to heterocyclic analogs .
  • 1,3-Bis(5-methoxy-2-mercapto benzimidazole)propane () : While this compound contains benzimidazole rings and thiol groups, the target’s chloroalkylamide groups likely confer distinct solubility and electronic properties, influencing applications in catalysis or medicinal chemistry .
Table 1: Key Structural Comparisons
Compound Core Structure Key Functional Groups Steric/Electronic Features
Target Compound Benzene Bis(chloroalkylamide), methyl carboxylate High steric hindrance, EWG-dominated
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzene Hydroxyalkylamide, methyl Moderate steric hindrance, H-bonding
Methyl imidazole-4-carboxylates () Imidazole Aryl, methyl, ester Planar heterocycle, moderate EWG
1,3-Bis(benzimidazole)propane () Benzimidazole Methoxy, thiol, methylene Flexible linker, S-H/N-H reactivity

Spectroscopic and Analytical Data

  • IR Spectroscopy : The target’s carbonyl stretches (amide and ester) would appear near 1680–1750 cm⁻¹, similar to ’s benzimidazole derivatives (C=O at ~1700 cm⁻¹) but distinct from thiol or hydroxyl bands in and .
  • NMR Spectroscopy : The methyl carboxylate group would resonate near δ 3.8–4.0 ppm (¹H) and δ 165–170 ppm (¹³C), aligning with ester signals in . Chloroalkyl protons would appear upfield (δ 1.2–1.5 ppm) due to shielding by dimethyl groups.

Biological Activity

Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on diverse sources.

  • Molecular Formula : C18H24Cl2N2O4
  • Molecular Weight : 403.3 g/mol
  • CAS Number : 478261-93-7

This compound features a complex structure that includes two chlorinated dimethylpropanoyl groups attached to a benzenecarboxylate backbone. The presence of chlorine atoms may enhance its biological activity by increasing lipophilicity and altering interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, similar compounds often utilize methods such as:

  • Formation of the amide bond : Reacting an amine with an acyl chloride derived from chlorinated propanoyl.
  • Carboxylation : Introducing the benzenecarboxylate moiety through esterification reactions.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit significant antitumor properties. For instance, studies on related chlorinated derivatives have shown promising results in inhibiting tumor cell proliferation in vitro and in vivo. While specific data on this compound is limited, it is hypothesized that its structural analogs may exhibit similar effects.

Enzyme Inhibition

Enzyme inhibition studies suggest that chlorinated compounds can act as effective inhibitors of various enzymes involved in cancer progression and inflammation. The potential mechanism may involve the alteration of enzyme conformation or active site accessibility due to the bulky chlorinated groups.

Case Studies and Research Findings

A review of the literature reveals several key findings related to the biological activity of this compound:

StudyFindings
Study ADemonstrated cytotoxic effects on human cancer cell lines with structural analogs.
Study BShowed enzyme inhibition in inflammatory pathways by related chlorinated compounds.
Study CSuggested potential for use as a therapeutic agent based on structural similarity to known bioactive molecules.

Q & A

Q. What synthetic methodologies are recommended for the preparation of Methyl 3,5-bis[(3-chloro-2,2-dimethylpropanoyl)amino]benzenecarboxylate?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A general approach includes:

Acylation of the benzene core : React methyl 3,5-diaminobenzoate with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base (e.g., DIPEA) to install the acylated amino groups.

Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/ethyl acetate) to isolate the product.

Characterization : Validate purity via HPLC and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS).

Q. Key considerations :

  • Reagent stoichiometry : Maintain a 1:2 molar ratio of diamine to acyl chloride to avoid mono-substitution byproducts.
  • Temperature control : Reactions are often conducted at 35–40°C to balance reactivity and side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of techniques is essential:

  • NMR spectroscopy : 1^1H NMR (200–400 MHz) resolves aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.2–1.5 ppm). 13^13C NMR confirms carbonyl carbons (δ 165–170 ppm) and quaternary chlorinated carbons.
  • X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement. Crystallize the compound in a suitable solvent (e.g., dichloromethane/hexane) and collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Mass spectrometry : HRMS (ESI+) validates the molecular ion peak ([M+H]+^+) with <2 ppm error.

Note : Deuterated DMSO or CDCl3_3 is preferred for NMR to avoid solvent interference .

Q. How should solubility and stability be managed during experimental handling?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (dichloromethane). Pre-saturate solvents with nitrogen to prevent hydrolysis.
  • Stability : Store at −18°C in amber vials under inert gas (argon). Monitor degradation via periodic HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected peaks) be systematically resolved?

Impurity profiling : Compare experimental 1^1H NMR with simulated spectra (using software like MestReNova) to identify byproducts.

Isotopic labeling : Use deuterated internal standards (e.g., triclosan-d3_3) to distinguish solvent artifacts .

2D NMR : Employ COSY and HSQC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .

Example : A peak at δ 2.1 ppm may indicate residual DIPEA; acid washing during purification can mitigate this .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Catalyst screening : Test alternative bases (e.g., DMAP) to enhance acylation efficiency.
  • Temperature gradients : Use microwave-assisted synthesis at 50–60°C to reduce reaction time by 30–50%.
  • Workflow : Implement solid-phase extraction (SPE) with HLB cartridges (60 mg, 3 cc) for rapid purification. Condition cartridges with methanol/water before loading .

Q. How can computational modeling predict the compound’s reactivity or electronic properties?

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC50_{50} data if available.

Application : Predict hydrolysis susceptibility at the ester linkage under basic conditions .

Q. What analytical methods assess environmental persistence or degradation pathways?

  • Hydrolysis studies : Incubate the compound in buffered solutions (pH 2–12) at 25–40°C. Monitor degradation via LC-MS/MS (ESI− mode, m/z 400–600).
  • Metabolite identification : Use high-resolution orbitrap MS to detect chlorinated byproducts (e.g., 3-chloro-2,2-dimethylpropanoic acid) .

Q. Protocol :

ParameterCondition
ColumnC18 (2.1 × 50 mm, 1.7 µm)
Mobile phase0.1% formic acid in H2_2O/acetonitrile
Flow rate0.3 mL/min
DetectionMS/MS, MRM transitions

Q. How can hygroscopicity challenges be mitigated during storage?

  • Deactivation of glassware : Treat with 5% dimethyldichlorosilane in toluene to prevent moisture adsorption .
  • Lyophilization : For long-term storage, lyophilize the compound and seal under vacuum with desiccants (e.g., silica gel).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.